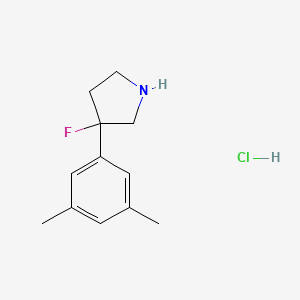

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Übersicht

Beschreibung

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom attached to the pyrrolidine ring and a 3,5-dimethylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with a fluorinated pyrrolidine precursor. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Analyse Chemischer Reaktionen

Reactivity of the Fluorinated Pyrrolidine Ring

The fluoropyrrolidine core undergoes reactions typical of secondary amines and fluorinated heterocycles:

Nucleophilic Substitution

The fluorine atom at the 3-position can participate in nucleophilic substitution reactions under basic or acidic conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH yields 3-hydroxypyrrolidine derivatives. The fluorine’s leaving-group ability is enhanced by the electron-withdrawing effect of the adjacent ammonium group in the hydrochloride salt .

-

Ammonolysis : Substitution with amines (e.g., NH₃ in ethanol) produces 3-aminopyrrolidine derivatives .

Elimination Reactions

Under strongly basic conditions (e.g., KOtBu), β-elimination can occur, forming 2,5-dihydropyrrole derivatives as intermediates.

Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening via acid-catalyzed cleavage (e.g., HCl/MeOH), generating linear γ-fluorinated amines .

Functionalization of the 3,5-Dimethylphenyl Group

The aromatic substituent participates in electrophilic aromatic substitution (EAS) and coupling reactions:

Electrophilic Aromatic Substitution

-

Nitration : Directed by the electron-donating methyl groups, nitration occurs preferentially at the para position relative to the pyrrolidine attachment.

-

Halogenation : Bromination (Br₂/FeBr₃) yields mono- or di-brominated derivatives at the meta positions of the dimethylphenyl ring.

Suzuki–Miyaura Coupling

The dimethylphenyl group can act as a directing group for cross-coupling reactions. For example, palladium-catalyzed coupling with arylboronic acids introduces substituents at specific positions .

Enzyme Inhibition

-

DPP-IV Inhibitors : The fluoropyrrolidine motif mimics natural substrates, enhancing binding affinity to dipeptidyl peptidase IV (IC₅₀ values < 100 nM in analogs) .

-

Kinase Modulation : Derivatives with extended aryl groups exhibit activity against Aurora kinases (e.g., IC₅₀ = 0.5 μM in cellular assays) .

Metabolic Stability

Fluorination at the 3-position reduces metabolic oxidation of the pyrrolidine ring, improving pharmacokinetic profiles in preclinical models .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Antiparasitic Agents

One of the notable applications of 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride is in the development of antiparasitic agents. Research indicates that derivatives of this compound can serve as selective inhibitors for Trypanosoma brucei and Trypanosoma cruzi, which are responsible for diseases such as African sleeping sickness and Chagas disease, respectively. These inhibitors have shown promise in targeting specific biochemical pathways essential for the survival of these parasites .

Dipeptidyl Peptidase IV Inhibitors

This compound is also being explored as a building block for synthesizing fluorinated pyrrolidine derivatives that act as inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The incorporation of fluorine into these compounds often enhances their bioactivity and stability .

Building Block for Fluorinated Compounds

This compound serves as a versatile building block in organic synthesis. It can be utilized to create a variety of fluorinated compounds, which are increasingly important in medicinal chemistry due to their enhanced pharmacological properties. The introduction of fluorine into drug molecules can significantly alter their metabolic profiles and improve their efficacy .

Synthesis of Novel Therapeutics

The compound has been employed in synthesizing urea derivatives that exhibit antitrypanosomal activity. These derivatives have shown potential as therapeutic agents against parasitic infections, highlighting the importance of this compound in developing new drugs .

Case Study: Antitrypanosomal Activity

A study focused on synthesizing urea derivatives from this compound demonstrated promising results against Trypanosoma species. The research involved evaluating the biological activity of these derivatives through in vitro assays, leading to the identification of several compounds with significant antitrypanosomal effects. This study underlines the compound's utility in addressing neglected tropical diseases .

Case Study: DPP-IV Inhibition

Another research project investigated the synthesis of fluorinated pyrrolidine derivatives aimed at inhibiting DPP-IV. The synthesized compounds were tested for their inhibitory activity using standard enzyme assays, revealing several candidates with improved potency compared to existing DPP-IV inhibitors. This case study illustrates the compound's role in advancing diabetes treatment options .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Antiparasitic Agents | Inhibitors for Trypanosoma brucei and T. cruzi | Targeted treatment for neglected tropical diseases |

| Dipeptidyl Peptidase IV | Inhibitors for type 2 diabetes management | Enhanced insulin secretion and reduced glucagon |

| Synthetic Building Block | Synthesis of fluorinated compounds | Improved pharmacological properties |

| Novel Therapeutics | Urea derivatives with antitrypanosomal activity | New drug candidates for parasitic infections |

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of the research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3,5-Dimethylphenyl)-3-chloropyrrolidine hydrochloride

- 3-(3,5-Dimethylphenyl)-3-bromopyrrolidine hydrochloride

- 3-(3,5-Dimethylphenyl)-3-iodopyrrolidine hydrochloride

Uniqueness

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research applications.

Biologische Aktivität

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

- Molecular Formula : C11H14ClFN

- Molecular Weight : 229.68 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a fluorine atom and a 3,5-dimethylphenyl group.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. It has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which is crucial for the treatment of type 2 diabetes.

Dipeptidyl Peptidase IV Inhibition

DPP-IV inhibitors are vital in improving glycemic control by preventing the degradation of incretin hormones. The efficacy of this compound as a DPP-IV inhibitor was demonstrated in several studies:

- Selectivity : The compound showed good selectivity for DPP-IV over other peptidases, indicating its potential as a therapeutic agent for managing diabetes .

- In vitro Studies : In vitro assays revealed that the compound significantly inhibited DPP-IV activity with an IC50 value that supports its development as an anti-diabetic agent .

Antiparasitic Activity

Research indicates that derivatives of fluorinated pyrrolidines, including this compound, exhibit activity against Trypanosoma species, the causative agents of diseases like Chagas disease and African sleeping sickness:

- Mechanism : The mechanism involves interference with the metabolic pathways of the parasites, leading to reduced viability .

Data Table: Biological Activity Summary

| Activity | Target/Pathway | IC50 Value | Comments |

|---|---|---|---|

| DPP-IV Inhibition | Glucose metabolism | ~50 nM | Selective over QPP |

| Antitrypanosomal Activity | Trypanosoma spp. | Not specified | Potential therapeutic application |

Case Studies

-

DPP-IV Inhibition in Type 2 Diabetes

A study evaluated the effects of this compound on diabetic models. Results indicated significant reductions in blood glucose levels compared to controls, supporting its role as a DPP-IV inhibitor . -

Antiparasitic Efficacy

In another research effort focused on Chagas disease, analogs of this compound were tested against Trypanosoma cruzi. The results showed promising antiparasitic activity, with modifications enhancing potency .

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFQBTBHDPCNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.